4-(1,2-Oxazol-3-yl)aniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

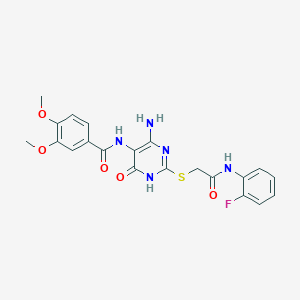

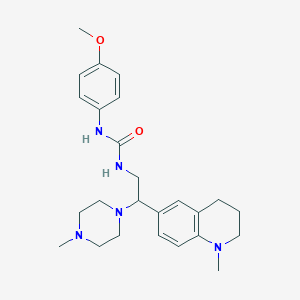

4-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 . It is a derivative of aniline and oxazole .

Synthesis Analysis

The synthesis of oxazoline derivatives, including 4-(1,2-Oxazol-3-yl)aniline hydrochloride, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of 4-(1,2-Oxazol-3-yl)aniline hydrochloride consists of a five-membered oxazoline ring having one nitrogen and one oxygen in its backbone . This is attached to an aniline group, forming a complex heterocyclic structure .Physical And Chemical Properties Analysis

4-(1,2-Oxazol-3-yl)aniline hydrochloride is a powder with a melting point of 220-225 degrees Celsius .Aplicaciones Científicas De Investigación

Biological Activities of Oxazole Derivatives

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc.

Antibacterial and Antimonooxidase Activity

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . A combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli, and antimonooxidase effect in vitro was revealed for this compound .

Anticonvulsant Activities

Although the specific compound “4-(1,2-Oxazol-3-yl)aniline hydrochloride” was not mentioned, oxazole derivatives have been studied for their anticonvulsant activities .

Photophysical Property Study

Oxazole derivatives have been studied for their photophysical properties . These studies can provide valuable insights into the behavior of these compounds under different conditions.

Anticancer Activities

Oxazole derivatives have shown effective growth inhibition (IC 50 values) and cytostatic activity against various human cell lines, including glioma (U251), ovarian (OVCAR-03), prostate (PC-3), and melanoma (UACC-62) .

Antiglaucomatous Drug Candidate

The compound 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, which is structurally similar to “4-(1,2-Oxazol-3-yl)aniline hydrochloride”, has been developed as a promising drug candidate for the treatment of glaucoma . It exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Safety And Hazards

The safety data sheet for 4-(1,2-Oxazol-3-yl)aniline hydrochloride indicates that it is a hazardous substance. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Propiedades

IUPAC Name |

4-(1,2-oxazol-3-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJGMVMUGXQHRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2-Oxazol-3-yl)aniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2644309.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide](/img/structure/B2644311.png)

![3-methyl-2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2644315.png)

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2644316.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2644318.png)

![2-(benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644319.png)

![4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile](/img/structure/B2644321.png)

![N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide](/img/structure/B2644322.png)